

An In-depth Technical Guide to 4-Decenoic Acid (CAS 26303-90-2)

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Compound of Interest

Compound Name: 4-Decenoic acid

Cat. No.: B1201771

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decenoic acid, with the CAS number 26303-90-2, is a monounsaturated medium-chain fatty acid. Its chemical structure, featuring a ten-carbon chain with a double bond at the fourth carbon, imparts unique physicochemical properties and biological activities.^[1] This guide provides a comprehensive overview of **4-decenoic acid**, including its physical and chemical properties, synthesis methodologies, spectral analysis, and known biological activities, with a focus on its potential applications in research and drug development.

Physicochemical Properties

4-Decenoic acid is a colorless to light yellow, clear liquid with a fruity odor.^{[1][2]} It is soluble in alcohol and oils but has limited solubility in water.^{[2][3]} The key physicochemical properties are summarized in the table below for easy reference and comparison.

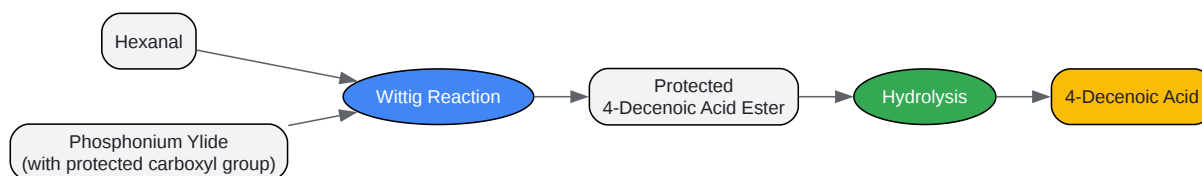
Property	Value	Reference(s)
CAS Number	26303-90-2	[1]
Molecular Formula	C ₁₀ H ₁₈ O ₂	[1]
Molecular Weight	170.25 g/mol	[1][2]
Appearance	Colorless to light yellow clear liquid	[1][4]
Odor	Fruity	[2][5]
Density	~0.920 g/cm ³ at 20°C	[1][5]
Boiling Point	97.00 to 98.00 °C at 0.30 mmHg	[3][5]
Refractive Index	~1.450 at 20°C	[1]
Flash Point	171.67 °C (341.00 °F)	[3]
Water Solubility	86.48 mg/L at 25 °C (estimated)	[3]
LogP (o/w)	3.640 (estimated)	[3]

Synthesis of 4-Decenoic Acid

The synthesis of unsaturated carboxylic acids like **4-decenoic acid** can be achieved through several established organic chemistry reactions. While a specific detailed protocol for **4-decenoic acid** is not readily available in the searched literature, general and reliable methods such as the Wittig reaction and the Grignard reaction are applicable.

Proposed Synthesis via Wittig Reaction

The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones and a phosphonium ylide. For the synthesis of **4-decenoic acid**, a suitable starting materials would be a C₆ aldehyde and a phosphonium ylide containing a protected carboxylic acid moiety.

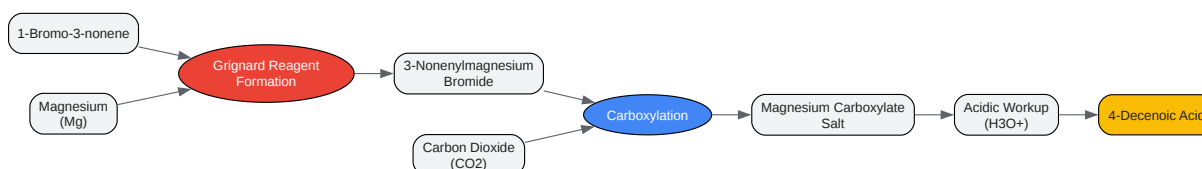


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Figure 1. Proposed Wittig reaction workflow for **4-decenoic acid** synthesis.

Proposed Synthesis via Grignard Reaction

Another versatile method is the Grignard reaction, which involves the reaction of a Grignard reagent with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid.[6][7] For **4-decenoic acid**, a Grignard reagent derived from a 9-carbon haloalkene could be used.



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Figure 2. Proposed Grignard reaction workflow for **4-decenoic acid** synthesis.

Spectral Analysis

The structural elucidation of **4-decenoic acid** is confirmed through various spectroscopic techniques. Below is a summary of expected spectral data.

Technique	Expected Peaks/Signals
^1H NMR	Signals corresponding to the terminal methyl protons, methylene protons along the aliphatic chain, protons adjacent to the double bond, and the acidic proton of the carboxyl group.
^{13}C NMR	Resonances for the carbonyl carbon, the two sp^2 hybridized carbons of the double bond, and the sp^3 hybridized carbons of the alkyl chain.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight (170.25 g/mol) and characteristic fragmentation patterns of a carboxylic acid, including the loss of the carboxyl group.[8]
Infrared (IR) Spectroscopy	A broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretch, and C=C and =C-H stretching vibrations.[9]

Biological Activity and Potential Applications

As a medium-chain unsaturated fatty acid, **4-decenoic acid** is implicated in various biological processes and has potential applications in pharmaceuticals and biotechnology.

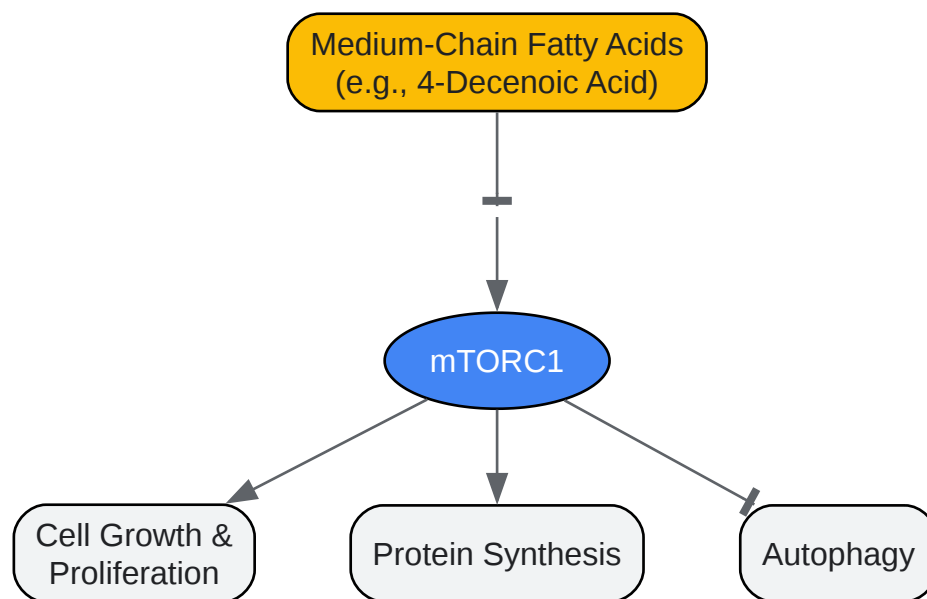
Antimicrobial and Biofilm Inhibition Activity

Unsaturated fatty acids, including various decenoic acid isomers, have demonstrated significant antimicrobial and antibiofilm activities, particularly against Gram-positive bacteria such as *Staphylococcus aureus*. [5][6] The proposed mechanism of action involves the reduction of extracellular polymeric substances (EPS), which are crucial for biofilm integrity. [6] Furthermore, some fatty acids have been shown to interfere with quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation in bacteria. [10][11]

Modulation of Signaling Pathways

Medium-chain fatty acids have been shown to influence key cellular signaling pathways. Decanoic acid, a related saturated fatty acid, has been reported to inhibit the mTORC1

signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[1] This suggests that **4-decenoic acid** may also have roles in modulating cellular signaling, which could be relevant for drug development in areas such as oncology and metabolic diseases.



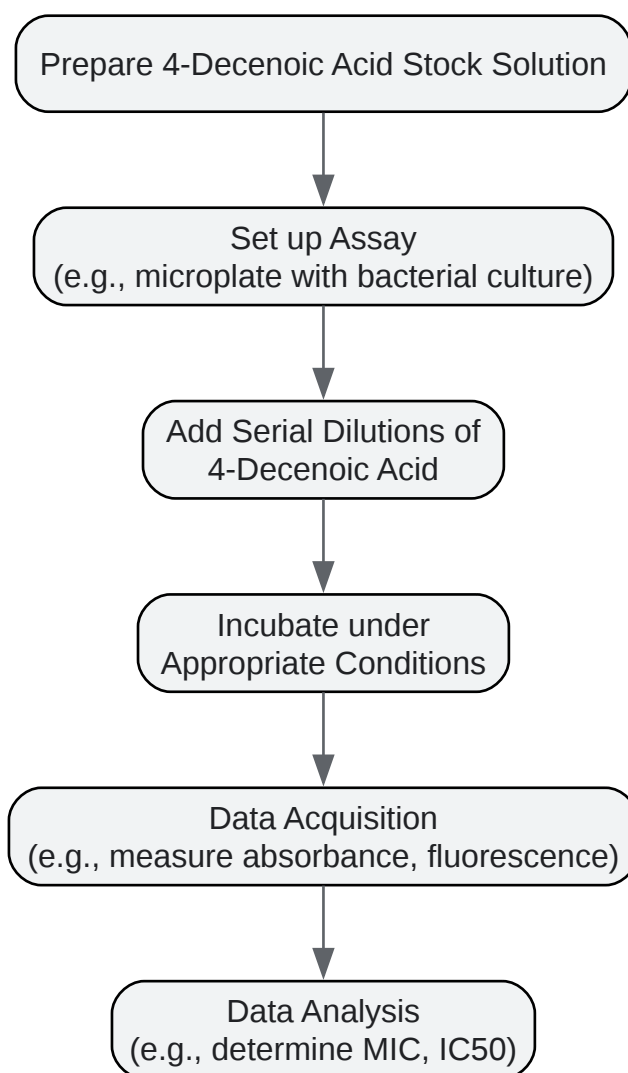
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Figure 3. Potential influence of medium-chain fatty acids on the mTORC1 signaling pathway.

Experimental Protocols

This section provides generalized experimental protocols for key assays relevant to the study of **4-decenoic acid**.

General Workflow for Biological Assays



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Figure 4. General experimental workflow for in vitro biological assays.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay is commonly used to quantify biofilm formation.

- Preparation of Bacterial Culture: Grow the desired bacterial strain (e.g., *Staphylococcus aureus*) in a suitable broth medium overnight.
- Assay Setup: In a 96-well microtiter plate, add fresh growth medium to each well.
- Treatment: Add serial dilutions of **4-decenoic acid** (dissolved in a suitable solvent like DMSO, with a solvent control) to the wells.

- Inoculation: Inoculate each well with the bacterial culture to a standardized optical density.
- Incubation: Incubate the plate at an optimal temperature (e.g., 37°C) for 24-48 hours without agitation to allow for biofilm formation.
- Washing: Carefully remove the planktonic cells and wash the wells with a buffer (e.g., PBS) to remove non-adherent cells.
- Staining: Add a crystal violet solution to each well and incubate to stain the biofilm.
- Destaining: Wash away the excess stain and then solubilize the bound stain with a suitable solvent (e.g., ethanol or acetic acid).
- Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[\[12\]](#)[\[13\]](#)

Quorum Sensing Inhibition Assay

This assay can be performed using a reporter strain that produces a detectable signal (e.g., violacein in *Chromobacterium violaceum*) under the control of a quorum sensing system.

- Preparation of Reporter Strain: Grow the reporter strain in a suitable medium.
- Assay Setup: Prepare agar plates or a liquid culture medium.
- Treatment: Incorporate different concentrations of **4-decenoic acid** into the medium.
- Inoculation: Inoculate the plates or liquid culture with the reporter strain.
- Incubation: Incubate under conditions that promote growth and quorum sensing-mediated signal production.
- Quantification: Visually or spectrophotometrically quantify the inhibition of the signal (e.g., reduction in the purple violacein pigment) compared to a control without the fatty acid.[\[10\]](#)

Conclusion

4-Decenoic acid (CAS 26303-90-2) is a versatile medium-chain fatty acid with interesting biological activities and potential for various applications in research and development. Its antimicrobial and biofilm-inhibiting properties, coupled with its potential to modulate key cellular signaling pathways, make it a compound of interest for further investigation. This technical guide provides a foundational understanding of its properties, synthesis, and biological relevance, offering a valuable resource for scientists and researchers in the field. Further studies are warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.

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